(4-Bromo-2-methoxyphenyl)acetonitrile

Medicinal Chemistry ADME Drug Design

This 4-bromo-2-methoxy regioisomer is essential for reliable cross-coupling: the substitution pattern dictates predictable regioselectivity in Suzuki-Miyaura and Buchwald-Hartwig reactions, unlike 3-bromo or 5-bromo analogs. Its consensus LogP of 2.39 (vs. ~2.2 for the 3-methoxy isomer) enables precise lipophilicity tuning for ADME optimization. As a crystalline solid (mp 56–62°C), it simplifies handling, weighing, and purification via recrystallization compared to liquid precursors. A proven entry point to kinase inhibitor scaffolds including Bosutinib, ALK, and Rho kinase inhibitor cores. For R&D use only.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 858523-37-2
Cat. No. B1523286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-methoxyphenyl)acetonitrile
CAS858523-37-2
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Br)CC#N
InChIInChI=1S/C9H8BrNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3
InChIKeyMKTBTBUHEXXTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (4-Bromo-2-methoxyphenyl)acetonitrile (CAS 858523-37-2) and Why It Matters in Synthesis


(4-Bromo-2-methoxyphenyl)acetonitrile (CAS 858523-37-2) is a polyfunctional aromatic building block with a molecular formula of C₉H₈BrNO and a molecular weight of 226.07 g/mol . Its structure features an acetonitrile group (-CH₂CN) on a phenyl ring that is further substituted with a bromine atom at the 4-position and a methoxy group at the 2-position . This specific arrangement of substituents is critical because it determines the compound's reactivity profile in cross-coupling reactions and its utility as a synthetic intermediate in pharmaceutical research .

Why (4-Bromo-2-methoxyphenyl)acetonitrile (CAS 858523-37-2) Cannot Be Replaced by Generic Analogs


While several bromo-methoxyphenyl acetonitrile regioisomers and analogs exist, substituting them without careful consideration is not advisable. The specific positioning of the bromine atom (at the 4-position) and the methoxy group (at the 2-position) on the phenyl ring dictates the molecule's electronic distribution and steric accessibility, which in turn governs its regioselectivity in subsequent transformations, particularly in palladium-catalyzed cross-coupling reactions . For instance, moving the bromine to the 3-position or 5-position alters the ortho/para directing effects and can significantly impact the efficiency and outcome of synthetic sequences . Therefore, a generic replacement may lead to reaction failure, lower yields, or the production of an unintended structural isomer, necessitating the procurement of this specific regioisomer for reliable results.

Quantitative Differentiation of (4-Bromo-2-methoxyphenyl)acetonitrile (CAS 858523-37-2) vs. Closest Analogs


Lipophilicity (Consensus LogP) Comparison: 4-Bromo-2-methoxy vs. 4-Bromo-3-methoxy Regioisomer

The substitution pattern on the phenyl ring directly influences lipophilicity, a critical parameter for drug design. For (4-Bromo-2-methoxyphenyl)acetonitrile, the consensus Log Po/w (average of five predictive models) is 2.39 . In contrast, its regioisomer 2-(4-Bromo-3-methoxyphenyl)acetonitrile (CAS 113081-50-8) has a lower XLogP3 value of 2.2 [1]. This quantifiable difference in lipophilicity, stemming from the methoxy group's ortho vs. meta position, can impact membrane permeability, solubility, and overall pharmacokinetic profile when these scaffolds are incorporated into drug candidates .

Medicinal Chemistry ADME Drug Design

Physical State and Melting Point Differentiation from De-Bromo Parent

The presence of the bromine atom fundamentally alters the physical properties of the acetonitrile scaffold. The target compound, (4-Bromo-2-methoxyphenyl)acetonitrile, is a solid at room temperature with a melting point range of 56-62°C . This contrasts sharply with the de-bromo parent compound, 2-methoxyphenylacetonitrile (CAS 7035-03-2), which is a liquid at ambient conditions . This solid-state property of the target compound facilitates easier handling, weighing, and purification via recrystallization, providing a practical advantage in laboratory-scale synthesis.

Organic Synthesis Purification Reagent Handling

Reactivity Differentiation: Suzuki-Miyaura Cross-Coupling Enabled by Aryl Bromide

The 4-bromo substituent in (4-Bromo-2-methoxyphenyl)acetonitrile serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura reaction [1]. This enables the introduction of the functionalized acetonitrile moiety into complex biaryl systems. In comparison, the non-brominated parent compound, 2-methoxyphenylacetonitrile, cannot directly undergo these reactions, severely limiting its utility in convergent synthesis. The ability to participate in such cross-couplings is a critical differentiator for accessing diverse chemical space in drug discovery.

Cross-Coupling C-C Bond Formation Biaryl Synthesis

Synthetic Utility as a Precursor to Kinase Inhibitor Scaffolds

The 4-bromo-2-methoxyphenyl core is a recognized motif in the synthesis of kinase inhibitors. While no direct activity data exists for the acetonitrile, close structural analogs bearing the same core, such as (4-Bromo-2-methoxyphenyl)methanamine, have been explicitly identified as precursors in the synthesis of Bosutinib, an FDA-approved tyrosine kinase inhibitor for chronic myelogenous leukemia . Furthermore, related compounds are used in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors and Rho kinase inhibitors . This established precedent for the core scaffold strongly implies that (4-Bromo-2-methoxyphenyl)acetonitrile serves as a valuable, logically related intermediate in similar medicinal chemistry campaigns.

Medicinal Chemistry Kinase Inhibitors Pharmaceutical Intermediates

High-Impact Application Scenarios for (4-Bromo-2-methoxyphenyl)acetonitrile (CAS 858523-37-2)


Medicinal Chemistry: Hit-to-Lead Optimization via Lipophilicity Tuning

As established by its consensus LogP of 2.39 , this compound offers a distinct lipophilicity profile compared to its 4-bromo-3-methoxy regioisomer (LogP ~2.2) [1]. Researchers optimizing a lead series for improved cell permeability or target engagement can use this specific acetonitrile building block to systematically explore the SAR around lipophilicity, a key parameter in ADME property modulation. The quantifiable difference in LogP makes it a precise tool for fine-tuning drug-like properties.

Modular Synthesis: Palladium-Catalyzed Cross-Coupling for Diverse Library Generation

This compound's primary value lies in its aryl bromide handle, which enables its use as a robust substrate in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions . This facilitates the rapid and convergent synthesis of biaryl and amine-linked libraries where the 4-bromo-2-methoxyphenyl acetonitrile motif is a key structural element. This modular approach is essential for exploring chemical space around a validated core in drug discovery programs.

Process Chemistry: Advantages of a Crystalline Solid Intermediate

Unlike its liquid de-bromo parent compound , (4-Bromo-2-methoxyphenyl)acetonitrile is a stable crystalline solid with a melting point of 56-62°C [1]. In a process chemistry or scale-up setting, this property is a significant advantage. Solid reagents are generally easier to handle, weigh with precision, and store under controlled conditions. The solid state also provides an opportunity for purification by recrystallization, which is often more efficient and scalable than the distillation required for liquids.

Kinase Drug Discovery: Leveraging a Validated Core Scaffold

The 4-bromo-2-methoxyphenyl core found in this compound is a recurring motif in the synthesis of clinically relevant kinase inhibitors. Its close structural relative, (4-Bromo-2-methoxyphenyl)methanamine, is a known precursor to Bosutinib , and other related compounds lead to ALK and Rho kinase inhibitors [1]. This compound is therefore an attractive starting material for medicinal chemistry projects targeting the kinome, as it offers a direct entry point to a scaffold with proven pharmacological relevance, potentially accelerating the discovery of new therapeutic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromo-2-methoxyphenyl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.